
N-(3,5-dichloro-4-formamidophenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichloro-4-formamidophenyl)formamide is an organic compound characterized by the presence of two formamide groups attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-4-formamidophenyl)formamide typically involves the reaction of 3,5-dichloroaniline with formic acid or formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under acidic conditions to facilitate the formation of the formamide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloro-4-formamidophenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide groups to amines.
Substitution: The dichlorophenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N-(3,5-dichloro-4-formamidophenyl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-4-formamidophenyl)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)formamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-(3,5-dichloro-4-formamidophenyl)formamide is unique due to the presence of two formamide groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
6327-50-0 |
|---|---|
Molecular Formula |
C8H6Cl2N2O2 |
Molecular Weight |
233.05 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-formamidophenyl)formamide |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-6-1-5(11-3-13)2-7(10)8(6)12-4-14/h1-4H,(H,11,13)(H,12,14) |
InChI Key |
SOZUUUSZOVMMKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NC=O)Cl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


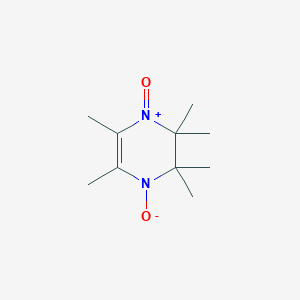
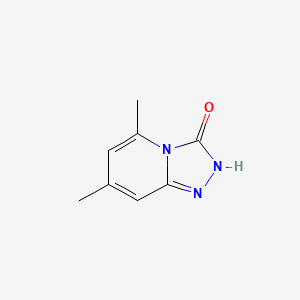
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
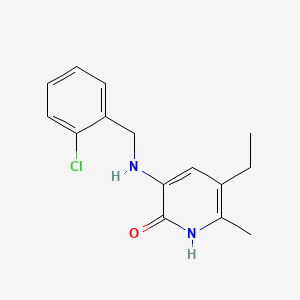
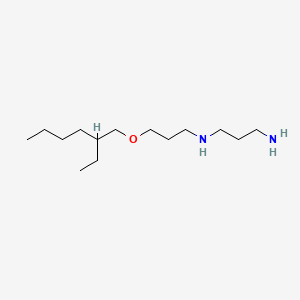

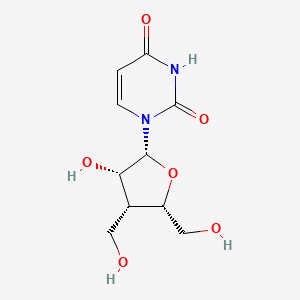

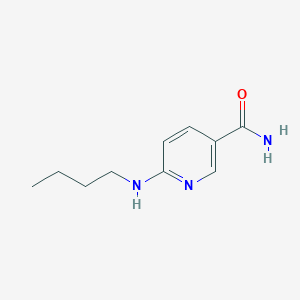
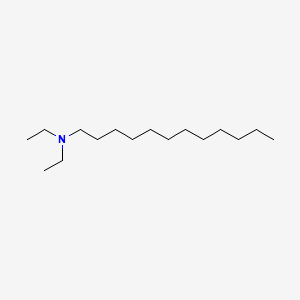

![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
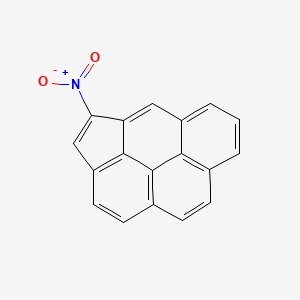
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
